



# Technical Support Center: Investigating Acquired Resistance to Ceftolozane/tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane sulfate |           |
| Cat. No.:            | B1250060            | Get Quote |

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to Ceftolozane/tazobactam (C/T). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

# **Frequently Asked Questions (FAQs)**

Q1: What are the primary molecular mechanisms of acquired resistance to Ceftolozane/tazobactam in Pseudomonas aeruginosa?

A1: Acquired resistance to C/T in P. aeruginosa is multifactorial.[1] The most common mechanisms include:

- Enzymatic Degradation: Production of β-lactamases that can hydrolyze ceftolozane. While ceftolozane is stable against wild-type AmpC β-lactamases, certain mutations can enhance its degradation.[2][3][4] Horizontally acquired extended-spectrum β-lactamases (ESBLs) and carbapenemases are also significant contributors.[5][6][7]
- Target Modification: Alterations in penicillin-binding proteins (PBPs), the primary targets of ceftolozane, can reduce binding affinity.[5]
- Efflux Pumps and Porin Loss: While ceftolozane is generally a poor substrate for most efflux pumps and its entry is not solely dependent on OprD, overexpression of efflux systems and

## Troubleshooting & Optimization





loss of porin channels can contribute to resistance, often in combination with other mechanisms.[3][4][5][8]

Q2: How do mutations in the chromosomal AmpC  $\beta$ -lactamase lead to Ceftolozane/tazobactam resistance in P. aeruginosa?

A2: While ceftolozane is designed to be stable against the chromosomal AmpC  $\beta$ -lactamase (also known as Pseudomonas-derived cephalosporinase or PDC) of P. aeruginosa, specific mutations can lead to resistance.[3] These mutations often occur in the  $\Omega$ -loop of the enzyme and can lead to structural changes that increase the catalytic activity towards ceftolozane.[3][6] [9] This can occur through overexpression of a mutated AmpC, leading to high-level resistance. [2][4]

Q3: What is the role of tazobactam in the Ceftolozane/tazobactam combination?

A3: Tazobactam is a β-lactamase inhibitor. Its primary role is to protect ceftolozane from degradation by certain β-lactamases, particularly some Class A ESBLs and susceptible Class C enzymes.[3] However, tazobactam is not effective against all β-lactamases, such as carbapenemases like metallo-β-lactamases (MBLs).[5][6]

Q4: Can Ceftolozane/tazobactam resistance emerge during therapy?

A4: Yes, the development of resistance to C/T during treatment has been documented. This is often associated with the selection of mutations in the chromosomal AmpC  $\beta$ -lactamase or the acquisition of other resistance mechanisms.[10]

## **Troubleshooting Guides**

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Ceftolozane/tazobactam.

- Possible Cause 1: Testing Method Variability. Different antimicrobial susceptibility testing
  (AST) methods (e.g., broth microdilution, gradient strips, disk diffusion) can yield variable
  results, especially for isolates with resistance mechanisms near the susceptibility breakpoint.
  [11][12]
  - Troubleshooting:



- Use the reference method, broth microdilution (BMD), for confirmation of critical results.
  [12]
- Ensure adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- Perform quality control with recommended reference strains in every batch of testing.
- Possible Cause 2: Inoculum Effect. A higher bacterial inoculum can lead to higher MIC values, particularly for β-lactam/β-lactamase inhibitor combinations, due to the increased production of β-lactamases.
  - Troubleshooting:
    - Standardize the inoculum preparation meticulously using a spectrophotometer or a McFarland standard.
    - Verify the inoculum concentration through colony counts.
- Possible Cause 3: Instability of the Antibiotic.
  - Troubleshooting:
    - Prepare fresh stock solutions of Ceftolozane/tazobactam for each experiment.
    - Store stock solutions and prepared testing plates at the recommended temperature and for the specified duration.

Problem 2: Difficulty in identifying the genetic basis of Ceftolozane/tazobactam resistance in a clinical isolate.

- Possible Cause 1: Multiple Resistance Mechanisms. Resistance is often not due to a single mutation but a combination of factors, such as a low-level ESBL, AmpC overexpression, and porin loss.[13]
  - Troubleshooting:



- Perform whole-genome sequencing (WGS) to get a comprehensive view of all potential resistance determinants.[5][14]
- Analyze WGS data for mutations in known resistance genes (ampC, ampR, dacB, PBP genes), the presence of acquired β-lactamase genes, and alterations in genes regulating efflux pumps and porins.[14][15]
- Possible Cause 2: Novel Resistance Mechanism. The isolate may possess a novel mutation or a previously uncharacterized resistance gene.
  - Troubleshooting:
    - Use comparative genomics to analyze the genome of the resistant isolate against a susceptible reference strain (e.g., PAO1 for P. aeruginosa).
    - Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes, such as those encoding efflux pumps or β-lactamases.
    - Clone suspected resistance genes into a susceptible host to confirm their role in conferring resistance.[4][10]

# **Quantitative Data Summary**

Table 1: Examples of AmpC Mutations in P. aeruginosa Associated with Ceftolozane/tazobactam Resistance

| Mutation           | Location   | Effect on MIC<br>(μg/mL) | Reference |
|--------------------|------------|--------------------------|-----------|
| F147L              | AmpC (PDC) | Increased C/T MIC        | [4][9]    |
| Q157R              | AmpC (PDC) | Increased C/T MIC        | [4][9]    |
| G183D              | AmpC (PDC) | Increased C/T MIC        | [4][9]    |
| E247K              | AmpC (PDC) | Increased C/T MIC        | [4][8]    |
| V356I              | AmpC (PDC) | Increased C/T MIC        | [4][9]    |
| Deletion G229–E247 | AmpC (PDC) | Increased C/T MIC        | [10]      |



Table 2: Activity of Ceftolozane/tazobactam against Enterobacterales with Different  $\beta$ -Lactamase Profiles

| Organism           | β-Lactamase<br>Profile | Susceptibility to C/T | Reference |
|--------------------|------------------------|-----------------------|-----------|
| E. coli            | ESBL-producing         | 85%                   | [16]      |
| K. pneumoniae      | ESBL-producing         | 57.5%                 | [16]      |
| E. cloacae complex | Wild-type              | 100%                  | [17]      |
| E. cloacae complex | ESBL-producing         | 67%                   | [17]      |
| E. cloacae complex | AmpC-overproducing     | 19%                   | [17]      |

# **Key Experimental Protocols**

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is adapted from CLSI guidelines and is considered the gold standard for determining MICs.

- Materials:
  - Cation-adjusted Mueller-Hinton broth (CAMHB)
  - Ceftolozane/tazobactam analytical powder
  - 96-well microtiter plates
  - Bacterial culture in the logarithmic growth phase
  - o 0.5 McFarland standard
  - Spectrophotometer
- Procedure:



- Prepare a stock solution of Ceftolozane/tazobactam at a concentration of 1280/640 μg/mL.
  Tazobactam is maintained at a fixed concentration of 4 μg/mL in the final testing wells.
- Perform serial two-fold dilutions of the C/T stock solution in CAMHB across the wells of a 96-well plate to achieve the desired final concentration range (e.g., 64/4 to 0.06/4 μg/mL).
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is the lowest concentration of C/T that completely inhibits visible growth of the organism.
- 2. Whole-Genome Sequencing (WGS) for Identification of Resistance Determinants

This protocol provides a general workflow for identifying resistance genes and mutations.

- Materials:
  - Bacterial isolate
  - DNA extraction kit
  - Next-generation sequencing (NGS) platform (e.g., Illumina)
  - Bioinformatics software for quality control, assembly, and annotation
- Procedure:
  - Culture the bacterial isolate on appropriate agar media.
  - Extract high-quality genomic DNA using a commercial kit.



- Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
- Sequence the library to generate short reads.
- Perform quality control on the raw sequencing reads to remove low-quality data.
- Assemble the reads into a draft genome sequence.
- Annotate the assembled genome to identify genes.
- Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the genome for known antimicrobial resistance genes.
- For mutation analysis, align the reads to a susceptible reference genome (e.g., P. aeruginosa PAO1) and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes associated with resistance (ampC, ampR, ftsI, etc.).
  [14]
- 3. Cloning of a Putative Resistance Gene to Confirm Function

This protocol allows for the functional validation of a gene suspected of conferring C/T resistance.

- Materials:
  - Genomic DNA from the resistant isolate
  - PCR primers specific to the target gene
  - High-fidelity DNA polymerase
  - A suitable expression vector (e.g., pBC-SK)
  - A susceptible host strain (e.g., E. coli DH5α, P. aeruginosa PAO1)
  - Restriction enzymes and DNA ligase



Competent cells of the host strain

#### Procedure:

- Amplify the full-length open reading frame of the candidate resistance gene from the genomic DNA of the resistant isolate using PCR.
- Digest the PCR product and the expression vector with appropriate restriction enzymes.
- Ligate the digested gene into the linearized vector.
- Transform the ligation product into the susceptible host strain.
- Select for transformants on agar containing an appropriate antibiotic for plasmid selection.
- Confirm the presence of the insert in the transformants by PCR and Sanger sequencing.
- Perform MIC testing on the transformant containing the cloned gene and compare it to the MIC of the host strain carrying the empty vector. An increase in the C/T MIC in the presence of the cloned gene confirms its role in resistance.[4][10]

## **Visualizations**





Click to download full resolution via product page

Caption: Overview of major molecular mechanisms of acquired resistance to Ceftolozane/tazobactam.





Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing Ceftolozane/tazobactam resistance mechanisms.





Click to download full resolution via product page



Caption: Simplified pathway of AmpC regulation and the impact of mutations leading to derepression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ceftolozane/tazobactam use and emergence of resistance: a 4-year analysis of antimicrobial susceptibility in Pseudomonas aeruginosa isolates in a tertiary hospital PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. contagionlive.com [contagionlive.com]
- 4. Pseudomonas aeruginosa Ceftolozane-Tazobactam Resistance Development Requires Multiple Mutations Leading to Overexpression and Structural Modification of AmpC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Real-World Performance of Susceptibility Testing for Ceftolozane/Tazobactam against Non-Carbapenemase-Producing Carbapenem-Resistant Pseudomonas aeruginosa -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]







- 13. Mutation-Driven β-Lactam Resistance Mechanisms among Contemporary Ceftazidime-Nonsusceptible Pseudomonas aeruginosa Isolates from U.S. Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of ceftolozane/tazobactam resistance in Pseudomonas aeruginosa isolates from South Korea [pfmjournal.org]
- 16. Ceftolozane/Tazobactam Susceptibility Testing in Extended-Spectrum Betalactamaseand Carbapenemase-Producing Gram-Negative Bacteria of Various Clonal Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of Ceftolozane-Tazobactam against Enterobacter cloacae Complex Clinical Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Investigating Acquired Resistance to Ceftolozane/tazobactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250060#molecular-mechanisms-of-acquired-resistance-to-ceftolozane-tazobactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com